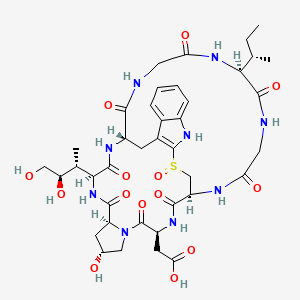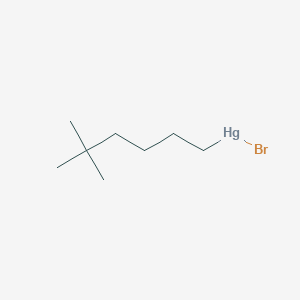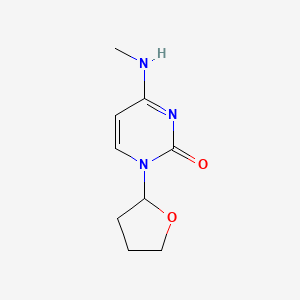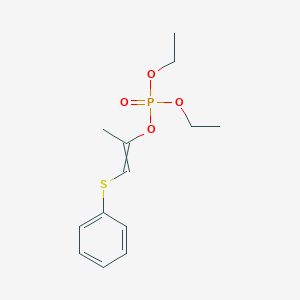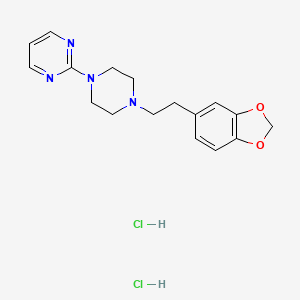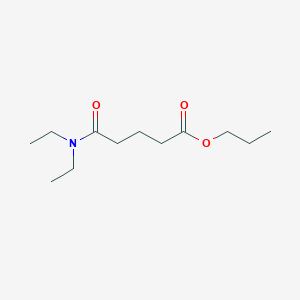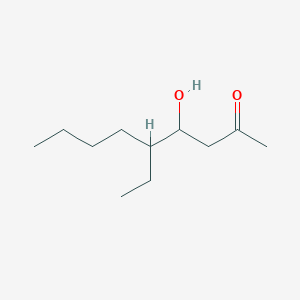
5-Ethyl-4-hydroxynonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-4-hydroxynonan-2-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a hydroxyl group and an ethyl group attached to a nonane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-hydroxynonan-2-one can be achieved through several methods. One common approach involves the aldol condensation of 5-ethyl-2-nonanone with formaldehyde, followed by reduction of the resulting product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 5-ethyl-4-oxononanoic acid. This process requires a catalyst such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-4-hydroxynonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 5-Ethyl-4-oxononan-2-one or 5-ethyl-4-oxononanoic acid.
Reduction: 5-Ethyl-4-hydroxynonan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethyl-4-hydroxynonan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 5-Ethyl-4-hydroxynonan-2-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl and ketone groups play a crucial role in these interactions, facilitating binding to active sites or undergoing further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-nonanone: Similar structure but lacks the ethyl group.
5-Methyl-4-hydroxynonan-2-one: Similar structure but has a methyl group instead of an ethyl group.
4-Hydroxy-2-decanone: Similar structure but with a longer carbon chain.
Uniqueness
5-Ethyl-4-hydroxynonan-2-one is unique due to the presence of both a hydroxyl group and an ethyl group on a nonane backbone. This combination of functional groups and carbon chain length imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6289-50-5 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
5-ethyl-4-hydroxynonan-2-one |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-10(5-2)11(13)8-9(3)12/h10-11,13H,4-8H2,1-3H3 |
Clé InChI |
KLFOGTXGKVUOOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



